molecular formula C12H12N2O3 B1425702 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid CAS No. 1275488-43-1

1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1425702
CAS No.: 1275488-43-1
M. Wt: 232.23 g/mol
InChI Key: XLNHRXYLROTQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid is a sophisticated chemical building block primarily utilized in medicinal chemistry and pharmaceutical research. This compound features an imidazole core, a privileged structure in drug discovery known for its diverse biological activities and presence in numerous therapeutic agents . The molecule's specific substitution pattern, incorporating a 2-methoxy-5-methylphenyl group at the 1-position and a carboxylic acid moiety at the 4-position of the imidazole ring, makes it a valuable intermediate for the synthesis of more complex molecules targeting various disease pathways. This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this chemical for developing novel substances with potential pharmacological properties, building upon the known significance of imidazole derivatives in creating antihypertensive, antiviral, antifungal, and anticancer agents . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling conjugation, salt formation, or amide coupling to create targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-3-4-11(17-2)10(5-8)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNHRXYLROTQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl or Isocyanoacetate Derivatives

Method Overview:

  • The synthesis often begins with ethyl isocyanoacetate or related esters, which undergo cyclization with aromatic aldehydes or ketones bearing the desired substituents.
  • The process involves a condensation reaction followed by cyclization to form the imidazole ring.

Research Findings:

  • Meng et al. (2011) demonstrated a method where ethyl isocyanoacetate reacts with primary amines and aldehydes under copper catalysis to produce imidazole derivatives. This approach allows the introduction of various aromatic groups, including methoxy and methyl substitutions, by selecting appropriate aldehyde precursors.

Application to Target Compound:

  • To synthesize 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid , one could start with a substituted aromatic aldehyde, such as 2-methoxy-5-methylbenzaldehyde, reacting with ethyl isocyanoacetate under catalytic conditions to form the imidazole core with the desired aromatic substitution.

Cycloaddition of Isocyanides and Ketenimines

Method Overview:

  • The cycloaddition approach involves reacting α-isocyanoacetates with ketenimines or nitriles in the presence of bases like potassium tert-butoxide.
  • This method has been shown to be effective for constructing 1,5-disubstituted imidazoles with high yields.

Research Findings:

  • Cai et al. (2019) reported a reaction between α-isocyanoacetates and ketenimines, producing disubstituted imidazole derivatives efficiently.
  • The aromatic substitution pattern can be introduced via the choice of the ketenimine or nitrile precursors.

Application to Target Compound:

  • Using a ketenimine derived from 2-methoxy-5-methylbenzoyl chloride or similar precursor can facilitate the formation of the aromatic imidazole with the desired substitution pattern.

Multicomponent and One-Pot Syntheses

Method Overview:

  • Multicomponent reactions involving aldehydes, amines, and isocyanides in a one-pot fashion have been developed for rapid assembly of imidazole derivatives.
  • These methods often utilize mild conditions and are adaptable to various substituents.

Research Findings:

  • Aguilar et al. (2020) described a one-pot synthesis involving coupling of aromatic amines with acyl chlorides, followed by condensation with isocyanides to form imidazoles.

Application to Target Compound:

  • Starting with 2-methoxy-5-methylbenzoyl chloride and appropriate amines, these reactions can be optimized to yield the desired imidazole with carboxylic acid functionality at the 4-position, possibly through subsequent hydrolysis or oxidation steps.

Conversion to Carboxylic Acid Derivative

The initial imidazole derivatives are often synthesized as esters (e.g., methyl or ethyl esters). Conversion to the free acid involves:

  • Hydrolysis : Acidic or basic hydrolysis of ester groups to yield the free carboxylic acid.
  • Reaction Conditions:
    • Basic hydrolysis using aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.
    • Acid hydrolysis with dilute hydrochloric acid under reflux conditions.

Research Findings:

  • Patents and literature indicate that hydrolysis of ester intermediates is a standard step, often performed after purification of the ester compound.

Summary of Preparation Pathway

Step Description Reagents & Conditions Reference/Notes
1 Synthesis of aromatic aldehyde (2-methoxy-5-methylbenzaldehyde) Commercially available or synthesized via methylation and methoxylation Standard aromatic substitution reactions
2 Condensation with ethyl isocyanoacetate Reflux in suitable solvent with catalyst (e.g., CuI, pyridine) Based on Meng et al. (2011)
3 Cyclization to form imidazole core Heating under reflux, possibly with acid or base catalysis Adapted from literature methods
4 Hydrolysis of ester to carboxylic acid Aqueous NaOH or HCl, reflux Standard ester hydrolysis
5 Purification Recrystallization, chromatography Ensures high purity

Data Table Summarizing Key Parameters

Method Starting Materials Catalysts/Reagents Reaction Conditions Yield Advantages References
Cyclization of isocyanoacetates Aromatic aldehyde + ethyl isocyanoacetate CuI, pyridine Reflux, 50°C 60-80% Versatile, high-yield Meng et al., 2011
Cycloaddition with ketenimines α-Isocyanoacetate + ketenimine KOH, DMF 40-60°C, 12-24h 55-75% Mild conditions Cai et al., 2019
One-pot multicomponent Aromatic amine + acyl chloride + isocyanide EDCI, base Room temp to reflux Variable Rapid, adaptable Aguilar et al., 2020

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid has several notable applications:

Chemistry

  • Building Block for Complex Molecules : It serves as a foundational compound for synthesizing more intricate structures in organic chemistry. Its unique functional groups allow for various chemical modifications, making it versatile in synthetic pathways.

Biology

  • Enzyme Interaction Studies : The compound is utilized in research to explore enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

Industry

  • Production of Specialty Chemicals : The compound can be employed in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals. Its unique structure may confer specific properties desirable in industrial applications.

Research highlights several key biological activities associated with this compound:

Activity TypeObserved EffectReferences
AntimicrobialInhibition of bacterial growth
Enzyme ModulationInteraction with specific enzymes
Potential AnticancerInduction of apoptosis in cancer cells

Case Studies

Several case studies illustrate the applications and effects of this compound:

Study ReferenceFocus AreaKey Findings
Antibiotic ResistanceModulation of bacterial resistance pathwaysIdentified as a potential modulator against resistance mechanisms in Escherichia coli .
Anticancer ResearchEffects on cancer cell linesDemonstrated ability to induce apoptosis and inhibit proliferation in specific cancer types .
Enzyme InteractionInhibition of Bruton's tyrosine kinaseShowed selectivity as a BTK inhibitor, relevant for B-cell malignancies .

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid

    • Molecular Formula : C₁₀H₇ClN₂O₂
    • Molecular Weight : 222.63 g/mol
    • Properties : Preserved at room temperature (RT), indicating moderate stability .
    • Synthesis : Prepared via coupling reactions similar to those in , where diaryl imidazoles are synthesized using palladium catalysis .
  • 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid

    • Molecular Formula : C₁₀H₇FN₂O₂
    • Comparison : The electron-withdrawing fluorine atom may lower pKa compared to the methoxy group in the target compound, enhancing acidity .

Electron-Donating Substituents

  • Similar trends are observed in for methyl-substituted imidazoles .

Diaryl Imidazoles

  • 1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic acid
    • Yield : 63% (white solid)
    • Spectroscopy : ¹H NMR (DMSO-d₆) δ 7.57 (d, J = 8.0 Hz, ArH), 12.2 (br s, COOH).
    • Synthesis : Achieved via Suzuki-Miyaura coupling, demonstrating scalability for aryl-substituted imidazoles .

Heterocyclic and Functionalized Derivatives

Nitro-Substituted Imidazoles

  • 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
    • Key Feature : Nitro group at position 5 introduces strong electron-withdrawing effects, likely reducing pKa (stronger acid) versus the target compound .

Oxadiazole-Containing Derivatives

  • 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxylic acid
    • Molecular Formula : C₁₂H₉N₅O₃
    • Application : The oxadiazole moiety enhances metabolic stability and binding affinity in drug design .

Pharmacologically Active Derivatives

  • CV-11974 (Angiotensin II Receptor Antagonist)
    • Structure : 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.
    • Activity : IC₅₀ = 1.12 × 10⁻⁷ M (bovine adrenal cortex AII receptor binding). Demonstrates the impact of biphenyl-tetrazole substituents on potency .
  • Olmesartan Medoxomil
    • Structure : Tetrazole and biphenyl groups enhance bioavailability.
    • Purity : ≥98%, λmax = 204, 256 nm (UV/Vis) .

Table 1: Key Properties of Selected Imidazole-4-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Data/Activity Reference
Target Compound 2-Methoxy-5-methylphenyl Not reported N/A
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl 222.63 Stable at RT
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid Benzyl, nitro 261.23 Strong electron-withdrawing group
CV-11974 Biphenyl-tetrazole 436.45 IC₅₀ = 1.12 × 10⁻⁷ M (AII receptor)

Biological Activity

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound notable for its complex structure, which includes both aromatic and heterocyclic components. The compound is characterized by an imidazole ring and a carboxylic acid functional group, with a molecular formula of C₁₂H₁₂N₂O₃ and a CAS number of 1275488-43-1. Its potential applications in medicinal chemistry and organic synthesis have prompted research into its biological activity, particularly its interactions with enzymes and metabolic pathways.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the methoxy and methyl groups on the phenyl ring may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.23 g/mol
CAS Number1275488-43-1

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, which may lead to significant biological effects. Preliminary studies suggest that this compound could exhibit inhibitory activity against specific enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activity through competitive or non-competitive inhibition. The specific pathways and targets remain to be fully elucidated but may include:

  • Direct binding to active sites of enzymes
  • Alteration of enzyme conformation leading to reduced activity

Case Studies and Research Findings

Several studies have explored the biological potential of related compounds, providing insights into possible applications for this compound.

Study on Antiviral Activity

A recent study evaluated a series of imidazole derivatives for their antiviral properties against orthopoxviruses. Compounds with similar structural features demonstrated significant inhibitory activity, suggesting that the unique substitution pattern in this compound could also confer antiviral properties .

Inhibition Assays

Inhibition assays conducted on related compounds revealed that those with methyl substitutions at specific positions exhibited enhanced activity against various targets, reinforcing the hypothesis that structural modifications can significantly influence biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclocondensation : Start with precursors like ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions. For example, cyclocondensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can yield intermediate esters, which are hydrolyzed to the carboxylic acid using KOH/EtOH (basic hydrolysis) .
  • Electrophilic substitution : Modify imidazole rings via carbobenzoxy chloride or similar reagents, followed by hydrogenation to remove protecting groups .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • NMR : Focus on 1H^1H-NMR signals for the methoxy group (~δ 3.8–4.0 ppm), methyl substituents (~δ 2.3–2.5 ppm), and imidazole protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR can confirm carbonyl (C=O, ~δ 165–170 ppm) and aromatic carbons .
  • IR : Identify carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O vibrations (~1680–1720 cm1 ^{-1}) .
  • MS : Use high-resolution MS (HRMS) to validate molecular weight (e.g., calculated C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3: 232.0848) and fragmentation patterns.

Q. How can X-ray crystallography resolve the molecular structure, and which software tools are recommended?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in solvents like methanol/water.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Analyze bond lengths, angles, and torsion angles to confirm stereochemistry .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties or reactivity of this compound?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d,p) basis sets. Compute HOMO-LUMO gaps to assess reactivity (~4–6 eV typical for imidazoles).
  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50_{50} values .
  • MD simulations : Analyze stability in aqueous solutions (e.g., RMSD < 2 Å over 100 ns trajectories).

Q. What strategies resolve contradictions between experimental data (e.g., NMR/XRD) and computational predictions?

  • Methodology :

  • Validation : Cross-check computational models with experimental crystallographic data (e.g., torsional angles in XRD vs. DFT-optimized geometry).
  • Error analysis : Re-examine NMR sample purity (e.g., residual solvents may shift peaks) or XRD thermal parameters (ADP mismatches).
  • Hybrid approaches : Use QM/MM (quantum mechanics/molecular mechanics) to refine dynamic interactions in solution .

Q. How are process-related impurities identified and quantified during synthesis?

  • Methodology :

  • HPLC-MS : Use reversed-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities. Compare retention times with spiked standards.
  • Pharmacopeial guidelines : Follow USP/EP protocols for impurity profiling. For example, control levels of tetrazole-containing byproducts (common in imidazole syntheses) .
  • Kinetic studies : Track impurity formation rates under varying pH/temperature to optimize reaction quenching.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid

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